![molecular formula C12H13NO3 B12275242 ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate](/img/structure/B12275242.png)
ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate
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Overview
Description
Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl ester group at the 7th position and an oxo group at the 8th position. Its chemical formula is C13H11NO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate typically involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a base such as triethylamine. The reaction is carried out in absolute ethanol, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Antibacterial Properties
Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate has been investigated for its antibacterial effects against various bacterial strains. Research indicates that modifications at the C-7 position of quinolone derivatives can significantly influence their antibacterial activity.
Case Study: Antibacterial Activity Against Gram-positive Bacteria
A study reported the synthesis of several derivatives of quinolone compounds, including this compound. The results showed that certain substitutions at the C-7 position enhanced the compounds' effectiveness against Gram-positive bacteria. For instance, compounds with a 7-chloro or 7-n-butyl group demonstrated minimum inhibitory concentrations (MIC) as low as 0.58 µg/mL against specific strains, indicating strong antibacterial activity .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
7-Chloro | 0.58 | Gram-positive |
7-n-butyl | 0.65 | Gram-positive |
Anti-Tuberculosis Activity
Recent studies have highlighted the effectiveness of this compound derivatives against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Case Study: Inhibition of Mycobacterium tuberculosis
In a comprehensive screening of arylated quinoline carboxylic acids (QCAs), two derivatives based on the structure of ethyl 8-oxo-6,7-dihydro-5H-quinoline showed promising results. These compounds exhibited significant inhibition of both replicating and non-replicating forms of M. tuberculosis. The study utilized various testing methods to confirm their efficacy, with one derivative achieving an MIC of 1 μM .
Compound | MIC (μM) | Activity Type |
---|---|---|
QCA 7i | 1 | Replicating Mtb |
QCA 7m | >16 | Non-replicating Mtb |
Cosmetic Formulations
Beyond its medicinal applications, this compound is being explored for use in cosmetic formulations due to its potential skin benefits.
Case Study: Stability and Efficacy in Topical Products
Research into cosmetic formulations has indicated that compounds similar to ethyl 8-oxo-6,7-dihydro-5H-quinoline can enhance skin hydration and provide protective effects against environmental stressors. Studies have focused on optimizing formulations to ensure stability and efficacy through rigorous testing protocols, including in vivo assessments .
Formulation Component | Effect Observed |
---|---|
Ethyl ester derivatives | Enhanced skin hydration |
Active botanical extracts | Antiseptic and anti-inflammatory properties |
Mechanism of Action
The mechanism of action of ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These enzymes are crucial for DNA replication and transcription, and the compound’s inhibition of these enzymes leads to its antibacterial effects .
Comparison with Similar Compounds
Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate can be compared with other quinoline derivatives such as:
Oxolinic Acid: Similar in structure but with different substituents, oxolinic acid is also an antibacterial agent.
Nalidixic Acid: Another quinoline derivative with antibacterial properties, used primarily for urinary tract infections.
Ciprofloxacin: A more advanced quinolone with broad-spectrum antibacterial activity.
These compounds share a common quinoline core but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.
Biological Activity
Ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound belongs to the quinolone class of compounds, which are known for their broad-spectrum antimicrobial properties. The synthesis of this compound typically involves multi-step organic reactions that modify the quinoline core to enhance its biological activity. Various synthetic methodologies have been reported, including cyclization reactions and modifications to the carboxylate group to improve solubility and bioavailability.
Antimicrobial Properties
The compound exhibits potent antimicrobial activity against a range of bacteria. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli have been reported to be significantly lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.15 |
Escherichia coli | 0.7 |
Bacillus subtilis | 0.3 |
Pseudomonas aeruginosa | 1.0 |
Antitumor Activity
In addition to its antimicrobial properties, this compound has demonstrated promising antitumor activity in vitro. Research indicates that it induces apoptosis in various cancer cell lines by triggering oxidative stress and DNA damage responses. The compound's mechanism of action involves the inhibition of key enzymes involved in DNA replication and repair .
Table 2: Antitumor Activity Against Various Cell Lines
Cancer Cell Line | IC₅₀ (µM) |
---|---|
A549 (Lung) | 10 |
MCF-7 (Breast) | 15 |
HCT116 (Colon) | 12 |
Case Studies
- In Vitro Studies : A study conducted on human lung cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to increase reactive oxygen species (ROS) levels significantly, leading to enhanced apoptosis .
- Animal Models : In vivo studies using xenograft models have further confirmed the antitumor efficacy of this compound. Tumor growth was significantly inhibited in treated groups compared to controls, suggesting its potential application in cancer therapy .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-16-12(15)9-6-5-8-4-3-7-13-10(8)11(9)14/h3-4,7,9H,2,5-6H2,1H3 |
InChI Key |
ZQSOTSIQDYPBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1=O)N=CC=C2 |
Origin of Product |
United States |
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